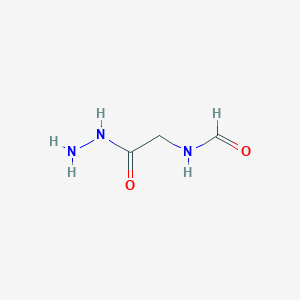
N-(2-hydrazinyl-2-oxoethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydrazinyl-2-oxoethyl)formamide is a chemical compound with the molecular formula C₃H₇N₃O₂. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydrazine functional group, which is known for its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-hydrazinyl-2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl formate under controlled conditions. The reaction typically proceeds as follows:
- Hydrazine is reacted with ethyl formate in the presence of a suitable solvent, such as ethanol.
- The reaction mixture is heated to a specific temperature, usually around 60-70°C, to facilitate the formation of this compound.
- The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives with varying degrees of reduction.
Substitution: Substituted hydrazine compounds with different functional groups.
Applications De Recherche Scientifique
N-(2-hydrazinyl-2-oxoethyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)formamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the metabolic pathways of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydrazinyl-2-oxoethyl)nicotinamide: Similar in structure but contains a nicotinamide group.
N-(2-hydrazinyl-2-oxoethyl)benzamide: Contains a benzamide group instead of a formamide group.
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)formamide is unique due to its specific hydrazine and formamide functional groups, which confer distinct reactivity and biological activity. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
40868-95-9 |
|---|---|
Formule moléculaire |
C3H7N3O2 |
Poids moléculaire |
117.11 g/mol |
Nom IUPAC |
N-(2-hydrazinyl-2-oxoethyl)formamide |
InChI |
InChI=1S/C3H7N3O2/c4-6-3(8)1-5-2-7/h2H,1,4H2,(H,5,7)(H,6,8) |
Clé InChI |
CIRVNJGVWPTMFQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NN)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


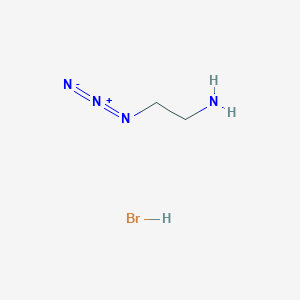


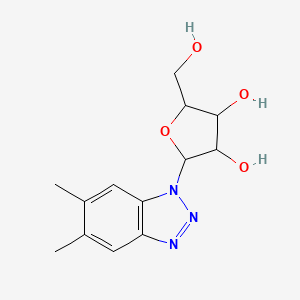
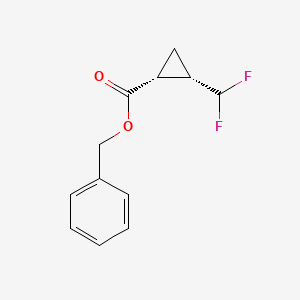
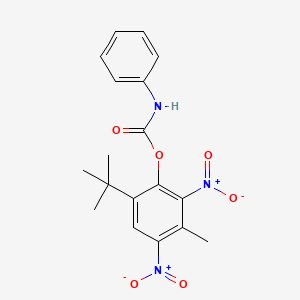

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
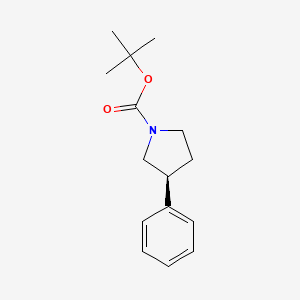

![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
